molecular formula C22H15FN4O4S2 B388705 2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE

Cat. No.: B388705
M. Wt: 482.5g/mol
InChI Key: MXEBNNQLWSFYIP-UHFFFAOYSA-N
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Description

2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of Fluoro and Nitro Groups:

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-methyl-N-(4-nitrophenyl)benzamide
  • 2-fluoro-N-(2-fluorophenyl)benzamide
  • N-(4-fluorophenyl)-2-bromobenzamide

Uniqueness

2-FLUORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole core and the nitro group makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C22H15FN4O4S2

Molecular Weight

482.5g/mol

IUPAC Name

2-fluoro-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H15FN4O4S2/c23-17-4-2-1-3-16(17)21(29)25-14-7-10-18-19(11-14)33-22(26-18)32-12-20(28)24-13-5-8-15(9-6-13)27(30)31/h1-11H,12H2,(H,24,28)(H,25,29)

InChI Key

MXEBNNQLWSFYIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])F

Origin of Product

United States

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